molecular formula C25H24ClN3O2S B2776236 (Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile CAS No. 881429-14-7

(Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile

Cat. No.: B2776236
CAS No.: 881429-14-7
M. Wt: 466
InChI Key: VLEBRRDSDYAMAF-QQTULTPQSA-N
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Description

(Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is a useful research compound. Its molecular formula is C25H24ClN3O2S and its molecular weight is 466. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Compounds with structural features similar to the query have been synthesized through reactions involving primary and secondary alkylamines, leading to a variety of products with potential as intermediates for further chemical synthesis. These reactions illustrate the versatility of certain chemical structures in organic synthesis, enabling the creation of a range of compounds with varied functionalities (Jeon & Kim, 2000).

  • The synthesis of novel triazole compounds containing the 2-methylidenethiazolidine ring was explored, highlighting the methodological advancements in creating structures that could have fungicidal activities. This underscores the potential for designing new agrochemicals based on such frameworks (Xu et al., 2005).

  • Investigations into the stereochemistry of ionic thiol addition to acetylenic ketones have provided insights into the formation of (E)- and (Z)-isomers. This research is crucial for understanding the mechanisms underlying the formation of specific isomers in chemical reactions, which is essential for the targeted synthesis of compounds with desired stereochemical configurations (Omar & Basyouni, 1974).

  • The synthesis of new5-alkylidene-4-chloro-5H-1,2,3-dithiazoles and their stereochemistry were explored, demonstrating the ability to control the geometric isomerism in the synthesis of such compounds. This research can inform the development of synthetic strategies for creating compounds with specific stereochemical properties (Jeon & Kim, 1999).

Potential Biological Applications

  • The exploration of novel stereoselective synthesis techniques for functionalized oxazolidinones from chiral aziridines, leading to compounds with potential as anticancer agents. This highlights the importance of stereochemistry in the development of therapeutics and the potential for compounds with similar structural motifs to serve as leads in drug discovery (Park et al., 2003).

Properties

IUPAC Name

(2Z)-2-[5-[(3-chloro-4-methylphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-piperidin-1-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O2S/c1-17-10-11-18(14-21(17)26)15-22-24(31)29(19-8-4-2-5-9-19)25(32-22)20(16-27)23(30)28-12-6-3-7-13-28/h2,4-5,8-11,14,22H,3,6-7,12-13,15H2,1H3/b25-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEBRRDSDYAMAF-QQTULTPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)N3CCCCC3)S2)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N3CCCCC3)/S2)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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